molecular formula C3H6N4OS B2715376 (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol CAS No. 76858-25-8

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B2715376
CAS RN: 76858-25-8
M. Wt: 146.17
InChI Key: MSDOJJSTMSPMNO-UHFFFAOYSA-N
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Description

The compound “(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” is a derivative of 1,2,4-triazole, a heterocyclic compound. It has three functional groups: amine, thioamide, and hydrazyl . It has been used in the synthesis of various derivatives with potential biological activities .


Synthesis Analysis

The synthesis of derivatives of this compound has been achieved using microwave-assisted methods. For instance, a series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring with three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in a novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines . It has also been used in the synthesis of Co(II), Ni(II), Cu(II), Zn(II) complexes .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved documents, it is known that 1,2,4-triazole derivatives have a wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs .

Future Directions

The future directions for the research and application of this compound could include further exploration of its biological activities and potential therapeutic applications. The synthesis of new derivatives and their testing against various biological targets could also be a promising direction .

properties

IUPAC Name

4-amino-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOJJSTMSPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=S)N1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

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